Cas no 80-02-4 (2-(4-sulfanilylanilino)ethanol)

2-(4-sulfanilylanilino)ethanol structure
80-02-4 structure
Product name:2-(4-sulfanilylanilino)ethanol
CAS No:80-02-4
MF:C14H16N2O3S
MW:292.35344
CID:985012
PubChem ID:6622

2-(4-sulfanilylanilino)ethanol Chemical and Physical Properties

Names and Identifiers

    • 2-(4-sulfanilylanilino)ethanol
    • ETHANOL, 2-(p-SULFANILYLANILINO)-; 2-[4-(4-Amino-phenylsulfon)-anilino]-aethanol-(1); BRN 3059614; 2-(p-Sulfanilylanilino)ethanol; 4-Amino-4'-(2-ethanolamino)-diphenylsulfon; 2-p-Sulfanilylanilino ethanol; Smith's sulfone; 2-(4-Sulfanilyl-anilino)-aethanol; 2-(4-sulfanilyl-anilino)-ethanol; 2-(4-Sulfanilylanilino)ethanol; Proethyl; 4-(2-Hydroxy-aethylamino)-1-(4-amino-phenylsulfon)-benzol;
    • 4-13-00-01326 (Beilstein Handbook Reference)
    • 2-[4-(4-aminophenyl)sulfonylanilino]ethanol
    • UNII-2G7D83186S
    • 4-Amino-4'-(beta-hydroxyethylamino)diphenyl sulfone
    • Q27254703
    • Proethyl
    • 4-Aminophenyl-4'-[.beta.-hydroxyethylaminophenyl]sulfone
    • CHEMBL4636768
    • DTXSID40229990
    • 2-(p-Sulfanilylanilino)ethanol
    • 2-[[4-[(4-Aminophenyl)sulfonyl]phenyl]amino]ethanol
    • AKOS024332549
    • NSC30452
    • Ethanol, 2-((4-((4-aminophenyl)sulfonyl)phenyl)amino)-
    • BRN 3059614
    • ETHANOL, 2-(p-SULFANILYLANILINO)-
    • 2-P-SULFANILYLANILINOETHANOL [MI]
    • 2G7D83186S
    • Ethanol, 2-[[4-[(4-aminophenyl)sulfonyl]phenyl]amino]-
    • 2-(4-[(4-Aminophenyl)sulfonyl]anilino)ethanol #
    • 2-p-Sulfanilylanilinoethanol
    • NSC 12982
    • 4-Amino-4'-beta-hydroxyethylamino diphenylsulfone
    • 2-((4-((4-Aminophenyl)sulfonyl)phenyl)amino)ethanol
    • NSC-30452
    • NSC12982
    • 2-(P-(P-AMINOPHENYLSULFONYL)PHENYL)AMINO)ETHANOL
    • 80-02-4
    • SCHEMBL1042560
    • LLBKEUTWJFQRJU-UHFFFAOYSA-N
    • Smith's sulfone
    • 4-Amino-4'-(.beta.-hydroxyethylamino)diphenyl sulfone
    • NSC-12982
    • 4-Aminophenyl-4'-(beta-hydroxyethylaminophenyl)sulfone
    • DTXCID90152481
    • Inchi: InChI=1S/C14H16N2O3S/c15-11-1-5-13(6-2-11)20(18,19)14-7-3-12(4-8-14)16-9-10-17/h1-8,16-17H,9-10,15H2
    • InChI Key: LLBKEUTWJFQRJU-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NCCO

Computed Properties

  • Exact Mass: 292.08828
  • Monoisotopic Mass: 292.08816355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 5
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.9
  • Topological Polar Surface Area: 101Ų

Experimental Properties

  • PSA: 92.42
  • LogP: 3.24080

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